2-Diethoxyphosphorylethylbenzene

Catalog No.
S1909284
CAS No.
54553-21-8
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diethoxyphosphorylethylbenzene

CAS Number

54553-21-8

Product Name

2-Diethoxyphosphorylethylbenzene

IUPAC Name

2-diethoxyphosphorylethylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

WEXGRJPJMNUCMG-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CCC1=CC=CC=C1)OCC

Application in Antimicrobial Agents

Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Diethyl Benzylphosphonates have been synthesized and evaluated as potential antimicrobial agents . The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .

Methods of Application: The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .

Results or Outcomes: Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3) . All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .

Application in Optoelectronics

Scientific Field: This application falls under the field of Optoelectronics .

Methods of Application: The methods for obtaining high-quality 2-Diethoxyphosphorylethylbenzene and similar compounds include exfoliation, hydrothermal and chemical vapor deposition . These compounds can be used as building blocks in p‐n junctions in optoelectronic devices .

Results or Outcomes: Due to its unique electronic, optical, and energy band properties, 2-Diethoxyphosphorylethylbenzene has been increasingly investigated due to the conductivity of the p‐type charge carrier upon palladium contact . The dynamic research on these compounds and van der Waals heterostructures shows great potential .

Application in Data Structures and Algorithms

Scientific Field: This application falls under the field of Computer Science .

Summary of the Application: While there’s no direct application of 2-Diethoxyphosphorylethylbenzene in data structures and algorithms, the concept of ‘2D’ is widely used in this field . For instance, 2D arrays are a fundamental data structure used in algorithms .

Methods of Application: 2D arrays are used in various algorithms and can be implemented in different programming languages . They are particularly useful in problems that require multi-dimensional data representation .

Results or Outcomes: The use of 2D arrays and similar data structures has enabled the development of efficient algorithms for complex problems . They are fundamental to many areas of computer science, including graphics, game development, scientific computing, and more .

2-Diethoxyphosphorylethylbenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a diethoxyphosphoryl group. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to the presence of the phosphorus atom, which can impart specific biological activities and reactivity patterns.

The chemical behavior of 2-Diethoxyphosphorylethylbenzene can be understood through various types of reactions:

  • Nucleophilic Substitution Reactions: The phosphorus atom in the diethoxyphosphoryl group can undergo nucleophilic attack, allowing for the substitution of leaving groups.
  • Esterification: The compound can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, the diethoxyphosphoryl group can hydrolyze, releasing ethanol and generating a phosphonic acid derivative.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing phosphorus, such as 2-Diethoxyphosphorylethylbenzene, may exhibit various biological activities. These activities often stem from their ability to interact with biological macromolecules:

  • Antimicrobial Activity: Some phosphorus-containing compounds have shown efficacy against bacterial strains.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.

The synthesis of 2-Diethoxyphosphorylethylbenzene typically involves multi-step processes:

  • Formation of the Diethoxyphosphoryl Group: This can be achieved by reacting phosphorus oxychloride with ethanol to form diethoxyphosphoryl chloride, which can then be reacted with an appropriate ethylene derivative.
  • Benzylation: The resulting product can undergo Friedel-Crafts alkylation using benzene to introduce the benzyl group onto the phosphoryl moiety.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the phosphorus center.

2-Diethoxyphosphorylethylbenzene has several potential applications:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Agricultural Chemicals: The compound could serve as a precursor for developing pesticides or herbicides due to its biological activity.
  • Material Science: It may be utilized in creating phosphorous-based polymers or materials with enhanced properties.

Interaction studies involving 2-Diethoxyphosphorylethylbenzene focus on its reactivity with biological systems:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action and potential side effects.
  • Cellular Uptake: Understanding how this compound enters cells can aid in designing effective delivery systems for therapeutic applications.

These studies are crucial for assessing both efficacy and safety profiles in potential applications.

Several compounds share structural similarities with 2-Diethoxyphosphorylethylbenzene, including:

Compound NameStructure FeaturesUnique Aspects
Diethyl phosphonatePhosphorus atom with ethyl groupsUsed as a building block in organophosphate synthesis
Ethyl benzyl phosphonateBenzene ring substituted with phosphonate groupExhibits different biological activities compared to 2-Diethoxyphosphorylethylbenzene
Phenyl diethyl phosphatePhenol substituted with diethyl phosphateKnown for its neurotoxic effects

The uniqueness of 2-Diethoxyphosphorylethylbenzene lies in its specific combination of ethoxy groups and a benzene ring, which may influence its reactivity and biological activity differently than other similar compounds.

XLogP3

2.2

Wikipedia

Diethyl 2-phenylethyl phosphonate

Dates

Modify: 2023-08-16

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